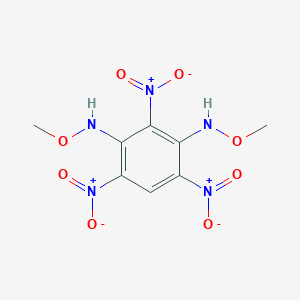
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is a complex organic compound that combines the properties of acetic acid, phenylsulfanyl, and trimethylsilyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the but-3-en-1-ol backbone: This can be achieved through the reaction of an appropriate alkene with a hydroxyl group.
Introduction of the phenylsulfanyl group: This step involves the substitution of a hydrogen atom with a phenylsulfanyl group, often using a thiol reagent.
Addition of the trimethylsilyloxy group: This is typically done using a silylation reaction, where a trimethylsilyl chloride reagent is used in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the but-3-en-1-ol backbone, converting it to a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol involves its interaction with various molecular targets:
Molecular Targets: The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the context. It can also influence signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenylsulfanylbut-3-en-1-ol: Lacks the trimethylsilyloxy group, resulting in different solubility and reactivity.
4-trimethylsilyloxybut-3-en-1-ol: Lacks the phenylsulfanyl group, affecting its potential biological activity.
Acetic acid;4-phenylsulfanylbut-3-en-1-ol: Similar structure but without the trimethylsilyloxy group, leading to different chemical properties.
Uniqueness
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenylsulfanyl and trimethylsilyloxy groups allows for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
88695-29-8 |
|---|---|
Molekularformel |
C15H24O4SSi |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol |
InChI |
InChI=1S/C13H20O2SSi.C2H4O2/c1-17(2,3)15-13(10-7-11-14)16-12-8-5-4-6-9-12;1-2(3)4/h4-6,8-10,14H,7,11H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
BNQDAJRAURYHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(C)OC(=CCCO)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



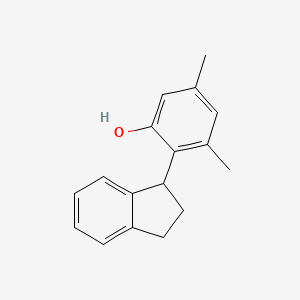
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
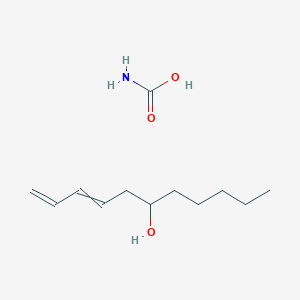

![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

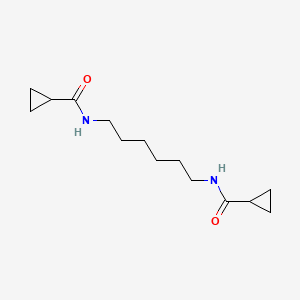
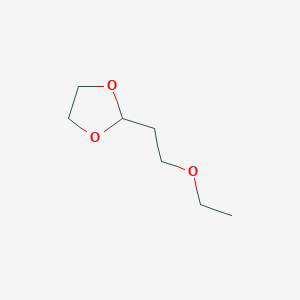

![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
